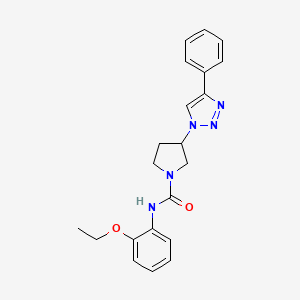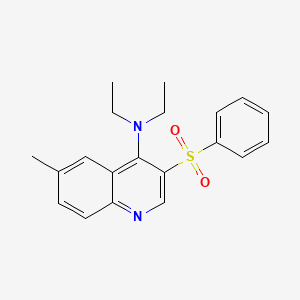
3-(benzofuran-2-carboxamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzofuran-2-carboxamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide, also known as BFBC, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzofuran derivatives and has shown promising results in various scientific studies.
Mecanismo De Acción
The exact mechanism of action of 3-(benzofuran-2-carboxamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of various signaling pathways. This compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. It has also been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in inflammation. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(benzofuran-2-carboxamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It has also been shown to have low toxicity in animal models. However, one limitation of this compound is that its mechanism of action is not fully understood. In addition, more research is needed to determine its long-term safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 3-(benzofuran-2-carboxamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide. One area of research could be to further investigate its anti-cancer properties and potential use in cancer therapy. Another area of research could be to investigate its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, more research is needed to determine its long-term safety and efficacy in humans.
Métodos De Síntesis
3-(benzofuran-2-carboxamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide can be synthesized by the reaction of 2-aminobenzofuran and 2-bromo-3-nitrobenzoic acid in the presence of triethylamine and palladium on carbon catalyst. The reaction is carried out in dimethylformamide solvent under nitrogen atmosphere at 100°C for 24 hours. The resulting product is purified by column chromatography using ethyl acetate and hexane as eluents.
Aplicaciones Científicas De Investigación
3-(benzofuran-2-carboxamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In one study, this compound was found to inhibit the growth of human breast cancer cells by inducing cell cycle arrest and apoptosis. In another study, this compound was shown to reduce inflammation in animal models of rheumatoid arthritis. This compound has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
Propiedades
IUPAC Name |
3-(1-benzofuran-2-carbonylamino)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4/c1-2-16-11-13-18(14-12-16)27-26(30)24-23(19-8-4-6-10-21(19)32-24)28-25(29)22-15-17-7-3-5-9-20(17)31-22/h3-15H,2H2,1H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXQUXUMMSUWJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-cyanophenyl)-N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide](/img/structure/B2786755.png)


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2786758.png)
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2786759.png)

![3-(2-chlorobenzyl)-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2786763.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3,5,6-trimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2786767.png)



![5-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2786775.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2786776.png)